molecular formula C13H20O B13589278 4-(4-Isopropylphenyl)butan-2-ol

4-(4-Isopropylphenyl)butan-2-ol

Cat. No.: B13589278
M. Wt: 192.30 g/mol
InChI Key: LKKYKONZJIFZBH-UHFFFAOYSA-N
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Description

Contextualization of Butanol Derivatives in Advanced Organic Synthesis

Butanol and its derivatives are fundamental building blocks and intermediates in organic synthesis. nih.gov With a four-carbon chain, butanol exists in several isomeric forms, each offering unique properties and applications. nih.gov n-Butanol, for instance, is a primary alcohol extensively used as a solvent for paints, lacquers, and resins, and serves as a precursor for the production of butyl esters, acetates, and glycol ethers. researchgate.netchemcess.com These derivatives are integral to industries ranging from coatings and adhesives to cosmetics and pharmaceuticals. nih.govresearchgate.net

The versatility of butanol derivatives stems from the reactivity of the hydroxyl group, which can be readily converted into other functional groups, facilitating the construction of more complex molecules. For example, butanol can be esterified with organic and inorganic acids to form esters, which are valuable as solvents and plasticizers. chemcess.com Furthermore, the carbon backbone of butanol can be modified through various reactions, allowing for the introduction of diverse structural motifs. The development of new synthetic methodologies, such as catalytic processes for the production of butanol and its derivatives, continues to be an active area of research, driven by the demand for more efficient and sustainable chemical processes. nih.gov

Significance of Isopropylphenyl Moieties in Alkyl-Aromatic Compounds

The isopropylphenyl group, a key feature of 4-(4-isopropylphenyl)butan-2-ol, imparts specific properties to the molecule. The isopropyl group itself is a branched alkyl substituent that can influence the steric and electronic environment of a molecule. fiveable.mefiveable.me Its bulky nature can introduce steric hindrance, which can affect the selectivity and rate of chemical reactions. fiveable.me In the context of a phenyl ring, the isopropyl group acts as an electron-donating group through inductive effects, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Overview of Research Trajectories for Complex Secondary Alcohols

Complex secondary alcohols are a broad class of organic compounds characterized by a hydroxyl group attached to a secondary carbon atom within a larger, often intricate, molecular framework. Research in this area is multifaceted, with significant efforts directed towards the development of novel synthetic methods, the study of their chemical reactivity, and the exploration of their potential applications.

A major focus of current research is the stereoselective synthesis of secondary alcohols. The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of enantioselective and diastereoselective synthetic routes a critical endeavor. This includes the use of chiral catalysts, auxiliaries, and reagents to control the formation of specific stereoisomers. The hydrogenolysis of epoxides, for instance, has emerged as a method for the selective synthesis of substituted secondary alcohols. acs.org

Another significant research trajectory involves the oxidation of secondary alcohols to ketones. nih.gov This transformation is a fundamental process in organic synthesis, and the development of mild, selective, and environmentally friendly oxidation methods is an ongoing pursuit. This includes the use of catalytic systems based on transition metals and the exploration of enzymatic and bio-inspired oxidation processes. nih.gov

Historical Development and Emerging Research Directions Pertaining to this compound

While extensive research on the broad classes of butanol derivatives and complex secondary alcohols is well-documented, the specific historical development and focused research on this compound are less extensively reported in widely available literature. Its existence is noted in chemical databases and by commercial suppliers, indicating its availability for research and as a building block in more complex syntheses. thegoodscentscompany.com

Emerging research directions for compounds like this compound are likely to be in the areas of medicinal chemistry and materials science. Given the structural similarities to other biologically active compounds, it may be investigated as a scaffold for the development of new therapeutic agents. The synthesis of related structures, such as 4-hydroxy-4-(4-nitrophenyl)butan-2-one, highlights the interest in this type of molecular framework for various chemical transformations. scienceopen.comresearchgate.net Future research may focus on the asymmetric synthesis of this compound to isolate and study the biological activity of its individual enantiomers. Additionally, its properties as a fragrance ingredient or as a precursor to polymers and other materials could be areas of exploration. thegoodscentscompany.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)butan-2-ol

InChI

InChI=1S/C13H20O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h6-11,14H,4-5H2,1-3H3

InChI Key

LKKYKONZJIFZBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(C)O

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 4 4 Isopropylphenyl Butan 2 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.comnih.gov For 4-(4-isopropylphenyl)butan-2-ol, two primary disconnections guide the main synthetic strategies.

Strategy A: C-C Bond Disconnection A disconnection of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon (C2-C3 or C1-C2) points towards a Grignard reaction or a similar nucleophilic addition of an organometallic reagent to a carbonyl compound. masterorganicchemistry.com

Disconnection 1 (C2-C3 bond): This suggests the reaction between a two-carbon electrophile, such as acetaldehyde, and a (4-isopropylphenyl)ethyl magnesium halide.

Disconnection 2 (C1-C2 bond): This implies the reaction of a methylmagnesium halide with 3-(4-isopropylphenyl)propanal.

Strategy B: C-O Bond Disconnection A disconnection of the carbon-oxygen bond of the alcohol functionality suggests the reduction of a precursor ketone. youtube.com This is often the most direct and efficient route.

Disconnection 3 (C-O bond): This leads back to the precursor ketone, 4-(4-isopropylphenyl)butan-2-one (B76529). This ketone then becomes the new target for synthesis, which can be approached via Friedel-Crafts chemistry.

These disconnections form the basis for the synthetic routes discussed in the following sections.

Classical Synthetic Routes to Butan-2-ol Scaffolds Bearing Aryl Substituents

Classical methods for alcohol synthesis remain highly relevant and are often employed for their reliability and scalability.

Grignard Reaction-Based Approaches for Alcohol Formation

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and synthesizing alcohols. organic-chemistry.orgkhanacademy.org Secondary alcohols are typically prepared by reacting a Grignard reagent with an aldehyde. ck12.orgorganicchemistrytutor.com

For the synthesis of this compound, two primary Grignard routes can be envisioned based on the retrosynthetic analysis:

Route 1: The reaction of 3-(4-isopropylphenyl)propanal with methylmagnesium bromide (CH₃MgBr) . This involves the nucleophilic attack of the methyl group from the Grignard reagent on the carbonyl carbon of the aldehyde, followed by an acidic workup to protonate the resulting alkoxide.

Route 2: The reaction of (4-isopropylphenylethyl)magnesium bromide with acetaldehyde . This route is generally less practical due to the challenges in preparing the required Grignard reagent and the higher reactivity and volatility of acetaldehyde.

The precursor aldehyde for Route 1, 3-(4-isopropylphenyl)propanal, can be synthesized from commercially available materials through various methods, such as the hydroformylation of 4-isopropenylbenzene or the reduction of the corresponding carboxylic acid or ester derivative.

Reduction Strategies from Corresponding Ketones and Aldehydes

The reduction of a carbonyl group is one of the most fundamental transformations in organic synthesis to produce an alcohol. masterorganicchemistry.com

The most direct route to this compound is through the reduction of its corresponding ketone, 4-(4-isopropylphenyl)butan-2-one . The synthesis of this ketone can be achieved via a Friedel-Crafts acylation or alkylation reaction. For instance, a Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene) with butanoyl chloride could be envisioned, followed by rearrangement, or more commonly, an alkylation of benzene (B151609) with a suitable four-carbon chain. A highly effective method involves the Friedel-Crafts alkylation of a phenol (B47542) with 4-hydroxybutan-2-one, followed by deoxygenation of the phenol, though this is a multi-step process. researchgate.net A more direct Friedel-Crafts alkylation can be achieved between cumene and but-3-en-2-one (B6265698) under acidic conditions.

Once the precursor ketone is obtained, its carbonyl group can be selectively reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and highly chemoselective reducing agent, ideal for this transformation, especially in a laboratory setting. cdnsciencepub.comsci-hub.se It readily reduces ketones to secondary alcohols in protic solvents like methanol (B129727) or ethanol, without affecting the aromatic ring. masterorganicchemistry.combeilstein-journals.org

The general reaction is as follows: 4-(4-isopropylphenyl)butan-2-one + NaBH₄ → this compound

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but its higher reactivity requires stricter anhydrous conditions and it offers no significant advantage over NaBH₄ for this specific transformation.

The reduction of the prochiral ketone 4-(4-isopropylphenyl)butan-2-one results in the formation of a new stereocenter at the C2 position. Using an achiral reducing agent like NaBH₄ will produce a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

Achieving stereochemical control to selectively produce one enantiomer is a significant goal in modern organic synthesis, as the biological activity of chiral molecules often resides in a single enantiomer. nih.govresearchgate.net Several strategies exist for the enantioselective reduction of prochiral ketones: wikipedia.org

Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from chiral auxiliaries, can deliver a hydride to one face of the ketone preferentially. A well-known example is the CBS catalyst (Corey-Bakshi-Shibata), an oxazaborolidine catalyst used in catalytic amounts with a stoichiometric borane (B79455) source. wikipedia.orgrsc.org This system is highly effective for the asymmetric reduction of a wide range of ketones.

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs) from microorganisms like yeast or bacteria, can reduce ketones with exceptional enantioselectivity. nih.govnih.gov These biocatalytic reductions are often performed using whole cells, which contain the necessary enzymes and cofactor regeneration systems, making them efficient and environmentally friendly "green" chemistry alternatives. researchgate.net

Catalytic Asymmetric Hydrogenation: This method employs a transition metal catalyst (commonly Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand. nih.govnih.gov The catalyst activates molecular hydrogen and delivers it to a specific face of the ketone, leading to the formation of one enantiomer in high excess. core.ac.ukorganic-chemistry.org This technique is highly efficient, with very low catalyst loadings required, making it suitable for large-scale industrial synthesis. illinois.edu

Innovative Reaction Pathways and One-Pot Syntheses

The development of novel synthetic routes and the streamlining of multi-step sequences into one-pot procedures are at the forefront of modern organic synthesis. These innovations aim to improve efficiency, reduce waste, and simplify experimental protocols.

Electrosynthesis offers a green and powerful alternative to traditional chemical methods by using electricity to drive chemical reactions. It allows for the generation of reactive intermediates under mild conditions, often avoiding the need for harsh reagents.

While direct electrochemical synthesis of this compound involving C-C bond rearrangements is not extensively documented, related electrochemical transformations provide a proof of concept for innovative synthetic design. For instance, electrochemical methods have been developed for halogenation/semi-pinacol rearrangements of allylic alcohols. rsc.orgrsc.org This process involves the generation of a halonium ion, which triggers a 1,2-migration of an alkyl or aryl group, leading to the formation of a β-halocarbonyl compound with a new carbon skeleton. Although this specific reaction does not directly yield the target alcohol, it demonstrates the potential of electrochemistry to induce C-C bond rearrangements.

Another relevant electrochemical reaction is the pinacol (B44631) coupling of carbonyl compounds to form vicinal diols. nih.govbeilstein-journals.org This reaction involves the reductive coupling of two ketone or aldehyde molecules. While this is a homocoupling reaction, it illustrates the ability of electrochemistry to facilitate C-C bond formation. It is conceivable that a mixed pinacol-type reaction could be devised, or that an electrochemical process could initiate a rearrangement cascade in a suitably designed precursor.

Recent advancements in the electrochemical oxygenation of benzylic C-H bonds provide a direct route to benzylic alcohols from alkylarenes, showcasing the potential of electrosynthesis in generating valuable alcohol functionalities. rsc.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is primarily centered on the use of renewable feedstocks, biocatalysis, and the development of catalytic systems that avoid hazardous reagents and solvents. A prominent green synthetic pathway commences with the Claisen-Schmidt condensation of 4-isopropylbenzaldehyde (B89865) with acetone (B3395972) to yield the precursor, 4-(4-isopropylphenyl)but-3-en-2-one (B1625204). This initial step can be conducted under environmentally friendly conditions, often utilizing aqueous or ethanolic solutions, which are preferable to hazardous organic solvents. psu.edumagritek.com The subsequent transformation of this α,β-unsaturated ketone into the target alcohol, this compound, is where the application of advanced green chemistry principles becomes particularly significant.

The key transformations involve the reduction of both the carbon-carbon double bond and the carbonyl group. Green approaches to this reduction focus on two main strategies: biocatalytic reduction and chemoselective catalytic hydrogenation.

Biocatalytic Reduction:

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity under mild reaction conditions. worldwidejournals.com For the synthesis of this compound, whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated oxidoreductase enzymes are of particular interest. These biocatalysts can achieve the enantioselective reduction of the ketone precursor, which is crucial when a specific stereoisomer of the final product is desired.

The general procedure for a biocatalytic reduction using baker's yeast involves suspending the yeast in water, often supplemented with a carbohydrate like glucose to facilitate the regeneration of the necessary nicotinamide (B372718) cofactors (NADH or NADPH). worldwidejournals.com The precursor, 4-(4-isopropylphenyl)but-3-en-2-one, is then introduced to this suspension. The yeast enzymes selectively reduce the carbonyl group and often the carbon-carbon double bond, leading to the formation of this compound. A significant advantage of this method is the potential for high enantiomeric excess of the resulting alcohol. The use of immobilized enzymes is another green strategy that allows for easier separation of the catalyst from the reaction mixture and its reuse over multiple cycles.

Chemoselective Catalytic Hydrogenation:

Another advanced and green approach is the use of chemoselective hydrogenation. This method focuses on the use of catalysts that can selectively reduce the carbon-carbon double bond of the α,β-unsaturated ketone precursor before or concurrently with the reduction of the carbonyl group. Green chemistry principles drive the development of catalysts based on earth-abundant and less toxic metals as alternatives to precious metal catalysts like palladium or platinum.

Recent research has highlighted the potential of ruthenium-based catalysts for the highly efficient and enantioselective hydrogenation of substituted alkenes under mild conditions. nih.govrsc.orgrsc.org These catalytic systems can exhibit excellent functional group tolerance. For the synthesis of this compound, a ruthenium-catalyzed hydrogenation of 4-(4-isopropylphenyl)but-3-en-2-one would represent a significant green advancement, particularly if the reaction can be performed in a benign solvent with high atom economy. Transfer hydrogenation, which uses a safe source of hydrogen like isopropanol (B130326) or formic acid instead of gaseous hydrogen, is another green alternative that enhances the safety of the process.

The following table summarizes the key aspects of these green synthetic methodologies.

Methodology Catalyst/Reagent Solvent Key Green Principles Potential Advantages
Biocatalytic Reduction Baker's Yeast (Saccharomyces cerevisiae) or isolated oxidoreductasesWaterBiocatalysis, Renewable resources, Mild conditions, High selectivityHigh enantioselectivity, Reduced waste, Avoidance of toxic metals
Chemoselective Hydrogenation Ruthenium-based catalystsEthanol, Methanol, or other green solventsUse of more abundant metals, High atom economy, Catalytic efficiencyHigh yields, High selectivity, Milder reaction conditions

Chemical Reactivity and Transformations of 4 4 Isopropylphenyl Butan 2 Ol

Functional Group Interconversions at the Alcohol Moiety

The secondary alcohol group is a versatile handle for a variety of chemical modifications, including oxidation, dehydration, and the formation of esters and ethers.

Oxidation to 4-(4-Isopropylphenyl)butan-2-one (B76529) and Subsequent Chemical Manipulations

The oxidation of the secondary alcohol in 4-(4-isopropylphenyl)butan-2-ol to its corresponding ketone, 4-(4-isopropylphenyl)butan-2-one, is a fundamental transformation. chemsrc.comncats.io This reaction can be achieved using a variety of oxidizing agents. "Weak" oxidants are generally preferred to avoid over-oxidation or side reactions. masterorganicchemistry.com

Common and effective reagents for this conversion include pyridinium (B92312) chlorochromate (PCC) and the Swern oxidation. masterorganicchemistry.comyoutube.comyoutube.com PCC is a milder chromium-based reagent that typically converts secondary alcohols to ketones in good yields. masterorganicchemistry.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, offers an alternative under metal-free and very mild conditions, which is advantageous for sensitive substrates. youtube.comorganic-chemistry.org

The resulting ketone, 4-(4-isopropylphenyl)butan-2-one, is itself a versatile intermediate for further chemical manipulations. Its carbonyl group can undergo a wide array of reactions, such as:

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can introduce nitrogen-containing functional groups.

Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the carbonyl group into a carbon-carbon double bond, enabling the synthesis of various substituted alkenes.

Aldol Condensation: Under basic or acidic conditions, the ketone can react with other carbonyl compounds to form β-hydroxy ketones, which can be subsequently dehydrated.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group yields tertiary alcohols.

Table 1: Oxidation of Secondary Alcohols to Ketones
Reagent(s)Typical ConditionsAdvantagesDisadvantages
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperatureMild, high yieldChromium waste
Swern Oxidation (DMSO, (COCl)₂, Et₃N)CH₂Cl₂, -78 °C to room temperatureMetal-free, very mild conditionsFormation of odorous dimethyl sulfide
Dess-Martin Periodinane (DMP)CH₂Cl₂, room temperatureMild, neutral conditionsPeriodinane reagent can be explosive

Dehydration Reactions Leading to Alkenes

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form one or more alkene products. libretexts.orgchemguide.co.uklibretexts.org This reaction typically proceeds through an E1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate. libretexts.org The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. pearson.com

Protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, converts it into a good leaving group (water). libretexts.orgchemguide.co.uk Departure of water generates a secondary carbocation at the C2 position of the butane (B89635) chain. A subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) forms the double bond.

Given the structure of this compound, two primary alkene products are expected:

4-(4-Isopropylphenyl)but-1-ene: Formed by deprotonation of a methyl group (C1). This is the less substituted alkene (monosubstituted).

4-(4-Isopropylphenyl)but-2-ene: Formed by deprotonation of the methylene (B1212753) group (C3). This is the more substituted alkene (disubstituted) and is therefore expected to be the major product. Furthermore, the but-2-ene product can exist as both (E) and (Z) geometric isomers. libretexts.orgchemguide.co.uk

The reaction conditions, particularly temperature, can influence the product distribution. Higher temperatures generally favor the formation of the thermodynamically more stable trans-isomer (E-isomer) of 4-(4-isopropylphenyl)but-2-ene. chemguide.co.uk

Table 2: Predicted Products of Dehydration of this compound
Product NameStructureSubstitution PatternExpected Yield
4-(4-Isopropylphenyl)but-2-ene(CH₃)₂CHC₆H₄CH₂CH=CHCH₃DisubstitutedMajor
4-(4-Isopropylphenyl)but-1-ene(CH₃)₂CHC₆H₄CH₂CH₂CH=CH₂MonosubstitutedMinor

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride. nih.govlibretexts.org The reaction with an acyl chloride is particularly rapid and exothermic, proceeding via a nucleophilic acyl substitution mechanism. nih.gov For example, reaction with acetyl chloride would yield 4-(4-isopropylphenyl)butan-2-yl acetate. The use of a base like pyridine (B92270) is common to neutralize the HCl byproduct. libretexts.org

Etherification can be accomplished through methods like the Williamson ether synthesis. pku.edu.cnchemistrysteps.comlibretexts.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the ether. For instance, reaction with sodium hydride followed by methyl iodide would produce 2-methoxy-4-(4-isopropylphenyl)butane. It is crucial to use a primary alkyl halide to avoid competing elimination reactions. masterorganicchemistry.com

Aromatic Ring Reactivity and Substitutions

The isopropylphenyl group of this compound is susceptible to electrophilic aromatic substitution, and after appropriate modification, can participate in palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The isopropyl group on the benzene (B151609) ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution. This is due to the electron-donating effect of the alkyl group through hyperconjugation and induction, which stabilizes the arenium ion intermediate formed during the attack of the electrophile. Since the para position is already occupied by the butan-2-ol side chain, electrophilic attack will be directed to the positions ortho to the isopropyl group.

Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., bromination with Br₂/FeBr₃) would be expected to yield predominantly the 2-substituted product, i.e., 4-(2-nitro-4-isopropylphenyl)butan-2-ol or 4-(2-bromo-4-isopropylphenyl)butan-2-ol, respectively. The bulky nature of the isopropyl group might provide some steric hindrance, but the electronic directing effect is generally the dominant factor. The regioselectivity can sometimes be influenced by reaction conditions such as temperature and the specific electrophile used. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) on Modified Aromatic Rings

To utilize the aromatic ring in palladium-catalyzed cross-coupling reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. As discussed in the previous section, electrophilic halogenation can introduce a bromine or iodine atom onto the ring, ortho to the isopropyl group. This aryl halide derivative can then serve as a substrate for various cross-coupling reactions.

The Suzuki-Miyaura coupling reaction would involve the palladium-catalyzed reaction of the brominated derivative of this compound with an organoboron compound, such as an arylboronic acid. nih.govresearchgate.netmdpi.com This reaction is a powerful tool for forming new carbon-carbon bonds and would allow for the synthesis of biaryl structures. For example, coupling with phenylboronic acid would yield 4-(2-phenyl-4-isopropylphenyl)butan-2-ol.

The Heck reaction involves the palladium-catalyzed coupling of the aryl halide derivative with an alkene. chemistrysteps.comyoutube.com This reaction would result in the formation of a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene. For instance, reacting the brominated derivative with ethyl acrylate (B77674) in the presence of a palladium catalyst and a base would yield ethyl 3-(2-(3-hydroxybutan-1-yl)-5-isopropylphenyl)acrylate.

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAryl/Vinyl Halide + Organoboron CompoundPd(PPh₃)₄, Pd(OAc)₂, or other Pd complexes with phosphine (B1218219) ligands; Base (e.g., K₂CO₃, Cs₂CO₃)C(sp²)-C(sp²) or C(sp²)-C(sp³)
HeckAryl/Vinyl Halide + AlkenePd(OAc)₂, PdCl₂, or other Pd(0) or Pd(II) sources; Base (e.g., Et₃N, K₂CO₃)C(sp²)-C(sp²)

Mechanistic Investigations of Key Reaction Pathways

Due to a lack of specific mechanistic studies on this compound, the following sections outline the most probable reaction mechanisms based on its structural features as a secondary benzylic alcohol. The proposed pathways are inferred from well-established principles of organic chemistry and studies on analogous compounds.

Elucidation of Reaction Mechanisms and Transition State Analysis

The chemical behavior of this compound is largely dictated by the presence of a secondary alcohol group attached to a carbon chain on a substituted benzene ring. Key reactions, such as dehydration and oxidation, would likely follow established mechanistic routes for similar secondary benzylic alcohols.

Dehydration via E1 Mechanism

The acid-catalyzed dehydration of this compound to form alkenes is anticipated to proceed through an E1 (Elimination, Unimolecular) mechanism. libretexts.orgbyjus.com This pathway is favored for secondary and tertiary alcohols due to the relative stability of the corresponding carbocation intermediates. libretexts.orglibretexts.org

The mechanism can be described in three principal steps:

Protonation of the Hydroxyl Group: In the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄), the lone pair of electrons on the hydroxyl oxygen atom will attack a proton, forming an alkyloxonium ion. This is a rapid and reversible step that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). byjus.comyoutube.com

Formation of a Carbocation Intermediate: The C-O bond in the alkyloxonium ion cleaves, and the water molecule departs, resulting in the formation of a secondary carbocation. This is the slowest step of the reaction and is therefore the rate-determining step. byjus.com The stability of this carbocation is enhanced by hyperconjugation with adjacent alkyl groups and resonance with the isopropylphenyl ring.

Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the positively charged carbon. libretexts.org This results in the formation of a carbon-carbon double bond.

According to Zaitsev's rule, the major product would be the most substituted (and therefore most stable) alkene. libretexts.org For this compound, this would favor the formation of 4-(4-isopropylphenyl)but-2-ene over 4-(4-isopropylphenyl)but-1-ene.

Transition State Analysis: The transition state for the rate-determining step (carbocation formation) would involve the stretching and eventual breaking of the C-O bond. It would have a high degree of carbocationic character. The stability of this transition state, and thus the reaction rate, is directly related to the stability of the carbocation being formed. umn.edu The presence of the electron-donating isopropylphenyl group helps to stabilize the positive charge, making the E1 pathway favorable.

Oxidation to a Ketone

The oxidation of this compound would yield the corresponding ketone, 4-(4-isopropylphenyl)butan-2-one. The mechanism of oxidation for secondary benzylic alcohols can vary depending on the oxidant used.

With a chromium-based reagent like pyridinium chlorochromate (PCC) or a permanganate (B83412) salt, the reaction likely involves the formation of a chromate (B82759) ester intermediate. The subsequent step involves the abstraction of the benzylic proton by a base, leading to the elimination of the chromium species and the formation of the ketone.

Alternatively, oxidation can proceed via a radical mechanism. masterorganicchemistry.com For instance, some oxidants can abstract the hydrogen atom from the carbon bearing the hydroxyl group to form a radical intermediate. This intermediate is then further oxidized to the ketone. The benzylic position of this compound makes this C-H bond weaker and more susceptible to radical abstraction. masterorganicchemistry.com Some modern methods utilize catalytic amounts of reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in the presence of a co-oxidant for the selective oxidation of benzylic alcohols. nih.gov

Reaction Type Probable Mechanism Key Features Expected Major Product
Acid-Catalyzed DehydrationE1 EliminationFormation of a secondary benzylic carbocation intermediate; Follows Zaitsev's rule. libretexts.orglibretexts.org4-(4-Isopropylphenyl)but-2-ene
OxidationVaries with reagentCan involve chromate ester formation or radical intermediates. masterorganicchemistry.com4-(4-Isopropylphenyl)butan-2-one

Intermediate Identification and Characterization

Carbocation Intermediate in E1 Dehydration

In the E1 dehydration, the key intermediate is the 4-(4-isopropylphenyl)butan-2-yl cation. youtube.commasterorganicchemistry.com

Structure: This is a secondary carbocation where the positive charge resides on the second carbon of the butane chain. The p-orbitals of the adjacent isopropylphenyl ring can overlap with the empty p-orbital of the carbocation, providing resonance stabilization.

Stability: The stability of this carbocation is greater than a simple secondary alkyl carbocation due to the electron-donating nature of the alkyl chain and the resonance stabilization afforded by the aromatic ring. libretexts.org

Potential for Rearrangement: Carbocations are known to undergo rearrangements to form more stable species if possible. youtube.comlibretexts.org In the case of the 4-(4-isopropylphenyl)butan-2-yl cation, a 1,2-hydride shift from the third carbon to the second carbon would result in a tertiary carbocation. However, this would move the positive charge away from the stabilizing influence of the phenyl ring. Therefore, significant rearrangement is less likely, but the formation of minor rearranged products cannot be entirely ruled out.

Radical Intermediate in Oxidation

In oxidation reactions that proceed through a radical pathway, the initial intermediate would be a carbon-centered radical at the secondary carbon position.

Formation: This radical would form by the homolytic cleavage of the C-H bond at the carbinol carbon, often initiated by another radical species. masterorganicchemistry.com

Stability: Similar to the carbocation, this benzylic radical is stabilized by resonance with the adjacent π-system of the isopropylphenyl ring. This delocalization of the unpaired electron significantly lowers the energy of the intermediate.

The characterization of such transient species would typically require advanced spectroscopic techniques such as transient absorption spectroscopy or electron paramagnetic resonance (EPR) spectroscopy for radical intermediates, performed under the specific reaction conditions.

Reaction Inferred Intermediate Key Structural Feature Stabilizing Factors
E1 DehydrationSecondary benzylic carbocationPositively charged carbon adjacent to the phenyl ring.Resonance with the aromatic ring; Hyperconjugation. libretexts.org
Radical OxidationSecondary benzylic radicalUnpaired electron on the carbon adjacent to the phenyl ring.Resonance with the aromatic ring. masterorganicchemistry.com

Spectroscopic and Analytical Characterization Methodologies for 4 4 Isopropylphenyl Butan 2 Ol and Its Analogues

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of organic compounds, enabling the separation of individual components from a mixture. For 4-(4-Isopropylphenyl)butan-2-ol, techniques like HPLC and GC-MS are critical for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. scispace.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds like this compound due to its applicability to a wide range of polarities. scispace.com

Method development for a related analogue, 4-(4-isopropylphenyl)butan-2-one (B76529), has been achieved using a reversed-phase approach. sielc.com A typical method involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The development process involves optimizing several parameters to achieve good resolution, peak shape, and analysis time.

Key HPLC Method Parameters:

Parameter Typical Conditions Purpose
Stationary Phase (Column) C8 or C18, 3-5 µm particle size Provides the hydrophobic surface for separation in reversed-phase mode. nih.gov
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradient Elutes the compounds from the column; the ratio is adjusted for optimal separation. researchgate.netnih.gov
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and analysis time. nih.govnih.gov
Column Temperature 30-35 °C Affects viscosity and can improve peak shape and resolution. nih.govnih.gov

| Detection | UV at 220-254 nm | The aromatic ring in the molecule allows for sensitive detection by UV absorbance. researchgate.net |

Once developed, the method must be validated according to guidelines from bodies like the International Conference on Harmonization (ICH) to ensure it is reliable for its intended purpose. nih.gov Validation assesses parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net For instance, linearity is confirmed over a specific concentration range, with correlation coefficients (R²) typically exceeding 0.999. researchgate.net Accuracy is often evaluated through recovery studies on spiked samples, while precision is measured by the relative standard deviation (RSD) of repeated measurements. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.gov It is particularly suitable for the analysis of volatile and thermally stable compounds like this compound. The GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component that acts as a molecular fingerprint.

In the context of analyzing a mixture containing this compound, GC-MS can identify and quantify its presence alongside impurities or other related substances. nih.govresearchgate.net The selection of the GC column is critical; a semi-polar column is often effective for separating aromatic compounds and their derivatives. nih.gov The mass spectrometer fragments the eluted compounds in a reproducible manner, and the resulting fragmentation pattern is used for structural elucidation and confirmation by comparing it to spectral libraries. academicjournals.org

Typical GC-MS Parameters:

Parameter Typical Conditions Purpose
GC Column Semi-polar (e.g., 6% cyanopropylphenyl-94% dimethyl polysiloxane) Separates compounds based on boiling point and polarity. nih.gov
Carrier Gas Helium or Hydrogen Transports the sample through the column.
Injector Temperature ~250 °C Ensures rapid volatilization of the sample.
Oven Program Temperature ramp (e.g., 50°C to 280°C) Controls the elution of compounds by gradually increasing the column temperature.
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI) EI provides standard, library-searchable spectra; CI is softer and may preserve the molecular ion. nih.gov

| Detector | Mass Spectrometer (Quadrupole, TOF) | Scans a mass range (e.g., 40-500 amu) to detect fragmented ions. |

This technique is highly sensitive and specific, making it invaluable for detecting trace impurities in a sample or for analyzing complex mixtures from synthetic reactions or natural sources. nih.gov

Since this compound contains a chiral center at the C2 position of the butanol chain, it exists as a pair of enantiomers, (R)- and (S)-4-(4-isopropylphenyl)butan-2-ol. These stereoisomers can have different biological activities, making their separation and quantification crucial. nih.gov

Chiral separation is most commonly achieved using chiral chromatography, either by HPLC or GC. wvu.edu The direct approach, which is widely used, employs a Chiral Stationary Phase (CSP). wvu.edu CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. nih.gov

Common Chiral Separation Strategies:

Chiral HPLC: This is a versatile and widely used method. nih.govwvu.edu CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for a broad range of racemic compounds. nih.gov The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline resolution of the enantiomers. sci-hub.se

Chiral GC: This technique is suitable for volatile chiral compounds. wvu.edu It utilizes a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. Chiral GC can offer very high resolution and is sensitive for detecting minor enantiomeric impurities. sci-hub.se

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (non-chiral) chromatography column. nih.govwvu.edu

The choice of technique depends on the properties of the analyte and the specific requirements of the analysis, such as scale (analytical vs. preparative) and the need for a particular detection method. wvu.edusci-hub.ru

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate the molecular structure of a purified compound by probing how it interacts with electromagnetic radiation. NMR, IR, and Raman spectroscopy are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. nih.gov By analyzing the ¹H and ¹³C NMR spectra, one can map out the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the isopropyl protons, the methyl and methylene (B1212753) groups of the butyl chain, the methine proton attached to the hydroxyl group, and the hydroxyl proton itself. docbrown.info

Expected ¹H NMR Signals for this compound:

Protons Approx. Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₄) 7.0 - 7.2 d, d (two doublets) 4H
CH-OH ~3.8 m (multiplet) 1H
Isopropyl CH ~2.9 septet 1H
Phenyl-CH₂ ~2.6 m (multiplet) 2H
OH Variable (1.5 - 4.0) s (broad) 1H
CH₂-CH(OH) ~1.7 m (multiplet) 2H
Isopropyl CH₃ ~1.2 d (doublet) 6H
CH(OH)-CH₃ ~1.2 d (doublet) 3H

(Note: Chemical shifts are estimates based on analogous structures like butan-2-ol and 4-isopropylphenol (B134273) and can vary based on solvent and concentration.) docbrown.infochemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For this compound, ten distinct signals are expected, corresponding to the ten unique carbon environments in the molecule.

Expected ¹³C NMR Signals for this compound:

Carbon Atom Approx. Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-CH) ~146
Aromatic C (quaternary, C-CH₂) ~139
Aromatic CH ~129
Aromatic CH ~126
C-OH ~67
CH₂-CH(OH) ~45
Isopropyl CH ~34
Phenyl-CH₂ ~32
Isopropyl CH₃ ~24
CH(OH)-CH₃ ~23

(Note: Chemical shifts are estimates based on analogous structures and general principles.) docbrown.info

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govnih.gov They are excellent for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. libretexts.org The spectrum of this compound would show characteristic absorption bands confirming its key functional groups.

Key IR Absorption Bands for this compound:

Functional Group Vibration Wavenumber (cm⁻¹) Intensity
Alcohol (O-H) Stretch 3600 - 3200 Strong, Broad
Alkane C-H Stretch 3000 - 2850 Strong
Aromatic C-H Stretch 3100 - 3000 Medium
Aromatic C=C Stretch (in-ring) 1600 - 1450 Medium-Weak
Alcohol C-O Stretch 1260 - 1050 Strong

(Source: General IR absorption tables and spectra of similar compounds.) libretexts.orgpressbooks.pub

The broadness of the O-H stretching band is a classic indicator of hydrogen bonding. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a laser. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. nih.gov This makes it particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the aromatic ring vibrations and the C-C backbone stretches, complementing the information from the IR spectrum. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, while specific literature on its mass spectrum is not abundant, the fragmentation behavior can be reliably predicted based on the well-established principles of mass spectrometry for aromatic alcohols and its structural analogues. whitman.eduwhitman.edu

Aromatic alcohols, such as the compound , typically exhibit a prominent molecular ion peak (M+) due to the stabilizing effect of the aromatic ring. whitman.edu The primary fragmentation pathways for secondary alcohols involve alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen atom) and dehydration (the loss of a water molecule). libretexts.org

In the case of this compound, two primary alpha-cleavage routes are anticipated. The first involves the cleavage of the bond between C1 and C2 of the butanol chain, resulting in the loss of a propyl radical and the formation of a resonance-stabilized cation. The second, and typically more favorable, alpha-cleavage occurs on the other side of the hydroxyl group, between C2 and the methyl group, leading to the loss of a methyl radical and the formation of a stable ion.

Dehydration, the elimination of a water molecule (H₂O), is another common fragmentation pathway for alcohols, which would result in a fragment ion with a mass-to-charge ratio (m/z) of M-18. whitman.edulibretexts.org The fragmentation pattern of a close analogue, 4-phenyl-2-butanol, as documented in the NIST Mass Spectrometry Data Center, provides a valuable reference for predicting the fragmentation of this compound. nist.gov The presence of the isopropyl group on the phenyl ring in this compound would lead to additional characteristic fragments.

Predicted Fragmentation Pattern for this compound:

Fragment Ion (m/z) Proposed Structure/Origin Significance
M+[C₁₃H₂₀O]⁺Molecular ion
M-15[C₁₂H₁₇O]⁺Loss of a methyl group (•CH₃) via alpha-cleavage
M-18[C₁₃H₁₈]⁺Loss of a water molecule (H₂O) via dehydration
M-43[C₁₀H₁₃O]⁺Loss of a propyl group (•C₃H₇) from the isopropyl substituent
133[C₁₀H₁₃]⁺Benzylic cleavage with loss of the butanol side chain
105[C₈H₉]⁺Further fragmentation of the aromatic portion
91[C₇H₇]⁺Tropylium ion, characteristic of alkylbenzenes whitman.edu
45[C₂H₅O]⁺Alpha-cleavage fragment containing the hydroxyl group

Computational and Theoretical Studies on 4 4 Isopropylphenyl Butan 2 Ol

Reactivity Predictions and Reaction Pathway Modeling

Transition State Computations and Reaction Energetics

The synthesis of 4-(4-isopropylphenyl)butan-2-ol typically involves the reduction of its corresponding ketone, 4-(4-isopropylphenyl)butan-2-one (B76529). Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanism of such reactions by modeling the transition states and calculating the reaction energetics.

The reduction of a ketone to a secondary alcohol proceeds via the addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon. libretexts.orglibretexts.org This process involves a transition state where the C=O double bond is partially broken, and new C-H and O-H bonds are beginning to form. Computational studies on the reduction of similar ketones, such as acetophenone (B1666503) and other aryl ketones, have provided a framework for understanding the energetics of this transformation. researchgate.net

For instance, in the reduction of ketones catalyzed by organometallic complexes or enzymes, DFT calculations can map out the entire reaction pathway. These calculations reveal the energy barriers (activation energies) associated with the transition states. The mechanism often involves the formation of a six-membered cyclic transition state, especially in reactions like the Meerwein-Ponndorf-Verley (MPV) reduction, where a hydride is transferred from a coordinated alcohol. semanticscholar.orgdaneshyari.com The stability of this transition state is crucial in determining the reaction rate.

The energetics of the reaction, including the enthalpy and Gibbs free energy changes, can also be computed. These values indicate whether the reaction is thermodynamically favorable. The reduction of ketones to alcohols is generally an exothermic process.

Optimization of the ground state geometries of the reactants (ketone and reducing agent).

Locating the transition state structure for the hydride transfer step.

Calculating the vibrational frequencies to confirm the transition state (which should have exactly one imaginary frequency).

A representative table of computed energetic data for a generic ketone reduction is shown below to illustrate the type of information that can be obtained.

ParameterDescriptionIllustrative Value (kcal/mol)
ΔE‡ Electronic Activation Energy10 - 20
ΔG‡ Gibbs Free Energy of Activation15 - 25
ΔHrxn Enthalpy of Reaction-15 to -30
ΔGrxn Gibbs Free Energy of Reaction-20 to -35
Note: These are illustrative values and do not represent the actual data for this compound.

Structure-Reactivity Relationship Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. wikipedia.orglongdom.orgnih.gov For this compound and related phenylalkanols, QSAR studies can provide insights into how structural modifications influence their reactivity and potential biological effects.

The reactivity of the hydroxyl group in this compound, for instance, can be influenced by the electronic and steric properties of the isopropylphenyl group. Computational descriptors that can be used in a QSAR study include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an alcohol, the HOMO is often associated with the lone pairs on the oxygen atom, and its energy can indicate the nucleophilicity of the alcohol. The LUMO energy can relate to the molecule's ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Steric Descriptors: These quantify the size and shape of the molecule. The presence of the bulky isopropyl group can sterically hinder the approach of reactants to the hydroxyl group or the adjacent chiral center, thereby affecting reaction rates and stereoselectivity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

A hypothetical QSAR model for the reactivity of a series of phenylalkanols might take the form of a mathematical equation:

Reactivity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

Where the 'c' values are coefficients determined from statistical regression analysis. Such models can be used to predict the reactivity of new, unsynthesized compounds. nih.gov Studies on phenyl alkyl ketone derivatives have shown that topological, steric, and electronic descriptors can be well-correlated with their inhibitory activity on certain enzymes. researchgate.net

Chirality and Stereochemical Predictions

The this compound molecule contains a stereogenic center at the carbon atom bearing the hydroxyl group (C2). This means that the molecule is chiral and can exist as a pair of enantiomers, (R)-4-(4-isopropylphenyl)butan-2-ol and (S)-4-(4-isopropylphenyl)butan-2-ol.

The precursor ketone, 4-(4-isopropylphenyl)butan-2-one, is prochiral. The carbonyl carbon is sp²-hybridized and planar, meaning it has two faces, a Re-face and a Si-face. The reduction of this prochiral ketone can lead to the formation of either the (R) or (S) enantiomer of the alcohol, depending on which face of the carbonyl group the hydride ion attacks. youtube.com

Computational chemistry plays a crucial role in predicting the stereochemical outcome of such reactions. By modeling the transition states for the attack on the Re and Si faces, the relative activation energies can be calculated. The face with the lower activation energy barrier will be the preferred pathway, leading to an excess of one enantiomer over the other. This is the basis of enantioselective reductions. researchgate.netnih.gov

The stereoselectivity of the reduction is highly dependent on the reducing agent and any chiral catalysts used. youtube.comvub.ac.be For example, the use of chiral catalysts, such as those employed in the Corey-Bakshi-Shibata (CBS) reduction, can lead to very high enantiomeric excesses of one enantiomer. youtube.com DFT studies of these catalytic systems have shown that the chiral catalyst creates a sterically and electronically biased environment around the ketone, forcing the hydride to attack one face preferentially. nih.gov

The prediction of the stereochemical outcome involves comparing the energies of the diastereomeric transition states. A lower energy transition state implies a faster reaction rate and thus a greater abundance of the corresponding stereoisomeric product.

Transition StateRelative Energy (kcal/mol)Predicted Major Enantiomer
TS(Re-attack) ERe(S)-enantiomer
TS(Si-attack) ESi(R)-enantiomer
Note: The relationship between the face of attack and the resulting stereochemistry depends on the Cahn-Ingold-Prelog priority rules for the specific substituents.

Without a chiral influence, the reduction of 4-(4-isopropylphenyl)butan-2-one with an achiral reagent like sodium borohydride (B1222165) would be expected to produce a racemic mixture (a 50:50 mixture of the R and S enantiomers), as the activation energies for attack on the Re and Si faces would be identical.

Role of 4 4 Isopropylphenyl Butan 2 Ol As a Synthetic Intermediate and in Precursor Chemistry

Building Block in the Synthesis of Complex Organic Molecules

The bifunctional nature of 4-(4-isopropylphenyl)butan-2-ol, possessing both a nucleophilic hydroxyl group and a modifiable aromatic ring, positions it as a useful starting point for the synthesis of more elaborate molecules.

Elaboration into Pharmacologically Relevant Scaffolds

While specific examples of the direct conversion of this compound into named pharmaceutical compounds are not extensively detailed in publicly accessible literature, the core structural motifs it contains are of interest in medicinal chemistry. The isopropylphenyl group, in particular, is a feature found in various pharmacologically active molecules. For instance, the (2,4-dihydroxy-5-isopropylphenyl) moiety is a key component of AT13387, a potent and selective inhibitor of the Hsp90 molecular chaperone, which has been investigated in cancer therapy. nih.gov The presence of this substructure in such a complex inhibitor highlights the relevance of the isopropylphenyl scaffold in the design of molecules that interact with biological targets. nih.gov

The general strategy in medicinal chemistry often involves using fragment-based design, where small, simple molecules are identified as binding to a biological target and then elaborated into more potent and selective leads. nih.gov A compound like this compound could theoretically serve as such a fragment or as a starting material for creating a library of related compounds for screening.

Utilization in the Construction of Natural Product Analogues

The use of this compound for the specific synthesis of natural product analogues is not prominently documented. However, the synthesis of analogues of natural products is a crucial field in organic chemistry, aimed at creating molecules with improved properties or to probe structure-activity relationships. units.itnih.gov Strategies in this area include diverted total synthesis, where an established synthetic route to a natural product is modified to produce analogues, and biology-oriented synthesis, which aims to create collections of natural product-like compounds to explore biological space. units.it

The structure of this compound, with its defined aryl and alkyl domains, could be employed to construct simplified analogues of more complex natural products that share a similar substitution pattern. For example, many terpenoids and polyketides feature hydroxylated alkyl chains attached to aromatic systems. uou.ac.incaltech.edu Synthetic intermediates like this alcohol could be used to mimic portions of these natural structures. nih.gov

Precursor Chemistry and Chemical Transformation Pathways

As a precursor, this compound is primarily derived from its corresponding ketone and serves as a waypoint for further chemical modifications.

Derivatives Designed for Specific Chemical Release Mechanisms

There is limited specific information available from the conducted searches regarding derivatives of this compound explicitly designed for controlled chemical release.

Role in Multi-Step Organic Synthesis Schemes

The primary role of this compound in multi-step synthesis is that of a versatile intermediate. Its synthesis typically begins with the preparation of its oxidized form, 4-(4-isopropylphenyl)butan-2-one (B76529). This ketone can be synthesized via a Friedel-Crafts acylation or alkylation reaction, for instance, between cumene (B47948) (isopropylbenzene) and methyl vinyl ketone.

The subsequent step to obtain the target alcohol is a straightforward reduction of the ketone. This can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which selectively reduce the ketone to a secondary alcohol.

Once formed, this compound can undergo several transformations:

Oxidation: It can be oxidized back to the parent ketone, 4-(4-isopropylphenyl)butan-2-one.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form the corresponding ester.

Etherification: The hydroxyl group can be converted into an ether linkage.

Dehydration: Acid-catalyzed dehydration would eliminate the hydroxyl group and a proton from an adjacent carbon, leading to the formation of an alkene, primarily 4-(4-isopropylphenyl)but-1-ene and/or 4-(4-isopropylphenyl)but-2-ene.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by a variety of nucleophiles to introduce new functional groups.

This flexibility makes it a useful node in a longer synthetic sequence, allowing for the introduction and manipulation of functionality as needed.

Table 1: Synthesis of the Precursor Ketone, 4-(4-Isopropylphenyl)butan-2-one

Reactants Reagents/Catalyst Product Reaction Type

This table illustrates a common pathway to the direct precursor of this compound.

Industrial Relevance as a Chemical Intermediate

While the specific large-scale industrial applications of this compound are not widely publicized, the industrial importance of structurally similar 4-arylbutanone and 4-arylbutanol derivatives is well-established. These related compounds are key intermediates in the fragrance, food, and pharmaceutical industries.

For example, 4-(4-hydroxyphenyl)butan-2-one is famously known as Raspberry Ketone, a highly valuable natural fragrance and flavor compound. units.itgoogle.com Its synthesis is a topic of significant industrial interest. google.com Another prominent example is Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), which is chemically named 4-(6-methoxy-2-naphthyl)butan-2-one. google.comnih.gov The synthesis of Nabumetone and its analogues relies on intermediates that are structurally analogous to 4-(4-isopropylphenyl)butan-2-one. units.itresearchgate.net

The established value of these related compounds suggests a potential role for this compound and its ketone precursor as intermediates in the synthesis of new specialty chemicals, such as active pharmaceutical ingredients, agrochemicals, or novel fragrance compounds.

Table 2: Examples of Industrially Relevant 4-Aryl-2-butanone Analogues

Compound Name Chemical Structure Industrial Application
Raspberry Ketone 4-(4-hydroxyphenyl)butan-2-one Flavor & Fragrance
Nabumetone 4-(6-methoxy-2-naphthyl)butan-2-one Pharmaceutical (NSAID)

| Raspberry Ketone Methyl Ether | 4-(4-methoxyphenyl)-2-butanone (B1665111) | Flavor & Fragrance |

This table highlights the industrial significance of compounds structurally related to the precursor of this compound.

Q & A

Basic: What are the optimized synthetic routes for 4-(4-Isopropylphenyl)butan-2-ol, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
Synthesis of this compound can be achieved via nucleophilic substitution or condensation-reduction pathways. For nucleophilic substitution, reacting 4-isopropylphenol with a brominated butanol derivative in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous THF improves yield . Temperature control (60–80°C) and inert atmospheres (N₂/Ar) prevent side reactions. For condensation-reduction, ketone intermediates (e.g., 4-(4-Isopropylphenyl)butan-2-one) are reduced using NaBH₄ or LiAlH₄ in ethanol, with strict moisture exclusion to avoid side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying hydroxyl (-OH, δ 1.5–2.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .
  • GC-MS/HPLC : Quantify purity (>95%) and detect impurities using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron ionization .
  • X-ray Crystallography : Resolves stereochemistry and molecular conformation for crystalline derivatives .

Advanced: How does the hydroxyl group in this compound influence its biological interactions, and what techniques are used to study these interactions?

Methodological Answer:
The hydroxyl group enables hydrogen bonding with biological targets (e.g., enzymes or receptors). Techniques to study interactions:

  • Surface Plasmon Resonance (SPR) : Measures binding affinity to immobilized proteins (e.g., KD values) .
  • Molecular Dynamics Simulations : Predicts binding modes and stabilization via hydrogen bonds .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Advanced: How do structural modifications on the aromatic ring of this compound affect its reactivity and biological activity?

Methodological Answer:
Electron-donating groups (e.g., -OCH₃) increase electron density on the aromatic ring, enhancing electrophilic substitution reactivity . Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity but improve binding to hydrophobic enzyme pockets. For example:

  • Anti-inflammatory Activity : Nitro-substituted analogs show enhanced COX-2 inhibition (IC₅₀ ~10 µM) compared to unmodified derivatives .
  • Synthetic Optimization : Substituents at the para position improve regioselectivity in Friedel-Crafts alkylation .

Advanced: What are common sources of data contradiction when evaluating the biological activity of this compound, and how can they be mitigated?

Methodological Answer:
Contradictions arise from:

  • Batch Variability : Inconsistent synthetic protocols (e.g., impure intermediates) lead to divergent bioactivity. Mitigation: Standardize synthesis and validate purity via HPLC .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) alter IC₅₀ values. Mitigation: Use harmonized assay protocols and internal controls .
  • Statistical Analysis : Small sample sizes inflate false positives. Mitigation: Apply ANOVA with post-hoc tests (p < 0.01) and report confidence intervals .

Advanced: What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale, and what strategies address these?

Methodological Answer:
Challenges include:

  • Exothermic Reactions : Large-scale reductions (e.g., LiAlH₄) risk thermal runaway. Mitigation: Use continuous flow reactors with precise temperature control (ΔT ±2°C) .
  • Purification Bottlenecks : Column chromatography is impractical at scale. Mitigation: Switch to distillation or recrystallization (ethanol/water solvent system) .
  • Cost Efficiency : Optimize catalyst recycling (e.g., Pd/C for hydrogenation) and reduce solvent waste via solvent recovery systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.